

Sodium 5-Formylfuran-2-Sulfonate: A Premier Bio-Based Building Block

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Sodium 5-formylfuran-2-sulfonate

CAS No.: 31795-44-5

Cat. No.: B152881

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Technical Guide & Whitepaper Executive Summary

Sodium 5-formylfuran-2-sulfonate (SFFS) represents a critical intersection between green chemistry and high-performance functional materials. Derived from the bio-privileged molecule furfural, SFFS retains the versatile reactivity of the furan ring while introducing a robust hydrophilic sulfonate headgroup. This guide provides a comprehensive technical analysis of SFFS, detailing its synthesis, physicochemical profile, and utility as a scaffold for next-generation surfactants, chelating agents, and pharmaceutical intermediates.

The Bio-Based Advantage: Contextualizing SFFS

The shift from petrochemicals to biomass-derived feedstocks relies heavily on the "Furan Platform." While 5-HMF and 2,5-FDCA have dominated the conversation regarding polymer precursors, sulfonated furans like SFFS offer unique properties:

- **Bifunctionality:** It possesses an electrophilic aldehyde ($-CHO$) for derivatization and a stable sulfonate ($-SO_3Na$) for water solubility and anionic character.
- **High Atom Economy:** Direct sulfonation of furfural (a C5 sugar derivative) preserves the carbon skeleton.

- Green Solvency: The sulfonate group allows organic transformations to occur in aqueous media, reducing the need for volatile organic compounds (VOCs).

Synthesis & Production

The industrial viability of SFFS hinges on the selective sulfonation of furfural. Unlike benzene, the furan ring is acid-sensitive (prone to ring-opening polymerization). Therefore, standard sulfonation ($\text{H}_2\text{SO}_4/\text{SO}_3$) is often too harsh. The preferred protocol utilizes sulfur trioxide complexes.^[1]

2.1. Mechanism: Electrophilic Aromatic Substitution (

)

The formyl group at the C2 position is electron-withdrawing, deactivating the ring. However, the heteroatom (oxygen) donates electron density. The C5 position is the most activated site for electrophilic attack, leading to high regioselectivity.

Reaction Pathway:

- Complexation: SO_3 is complexed with a mild Lewis base (Pyridine or Dioxane) to modulate reactivity.
- Attack: The SO_3 electrophile attacks C5.
- Deprotonation: Restoration of aromaticity.
- Neutralization: Treatment with NaOH yields the sodium salt.

2.2. Experimental Protocol: Synthesis of SFFS

Note: This protocol is designed for laboratory-scale synthesis (10–50g scale).

Materials:

- Furfural (freshly distilled)
- Sulfur Trioxide-Pyridine Complex ($\text{SO}_3 \cdot \text{Py}$)

- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Sodium Hydroxide (NaOH), 1M aqueous solution

Procedure:

- Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
- Solvation: Dissolve Furfural (9.6 g, 100 mmol) in anhydrous DCE (100 mL).
- Addition: Add SO₃·Py complex (17.5 g, 110 mmol) in portions over 15 minutes at room temperature.
 - Causality: Gradual addition prevents localized exotherms that could degrade the furan ring.
- Reaction: Heat the mixture to mild reflux (60°C) for 4–6 hours. Monitor by TLC (formation of a polar, baseline spot).
- Quench & Neutralization: Cool to 0°C. Slowly add NaOH (1M) until pH reaches 8–9. The organic phase will separate from the aqueous product phase.
- Isolation: Separate the aqueous layer.[2] Wash with DCM (2 x 50 mL) to remove unreacted furfural.
- Crystallization: Concentrate the aqueous layer under reduced pressure to ~20 mL. Add Ethanol (100 mL) to precipitate the sodium salt. Filter and dry under vacuum.[3]

Yield: Typically 70–85% as a white to off-white crystalline solid.

Physicochemical Profile

Property	Specification	Notes
Molecular Formula	C ₅ H ₃ NaO ₅ S	
Molecular Weight	198.13 g/mol	
Appearance	White crystalline powder	Hygroscopic
Solubility	> 500 g/L (Water)	Insoluble in Et ₂ O, Hexane, DCM
Melting Point	> 250°C (Decomposes)	Typical of ionic sulfonates
pKa (Conj.[4] Acid)	< 1.0	Strong acid functionality
UV	~270–280 nm	Conjugated furan system

Spectroscopic Signature (Predicted):

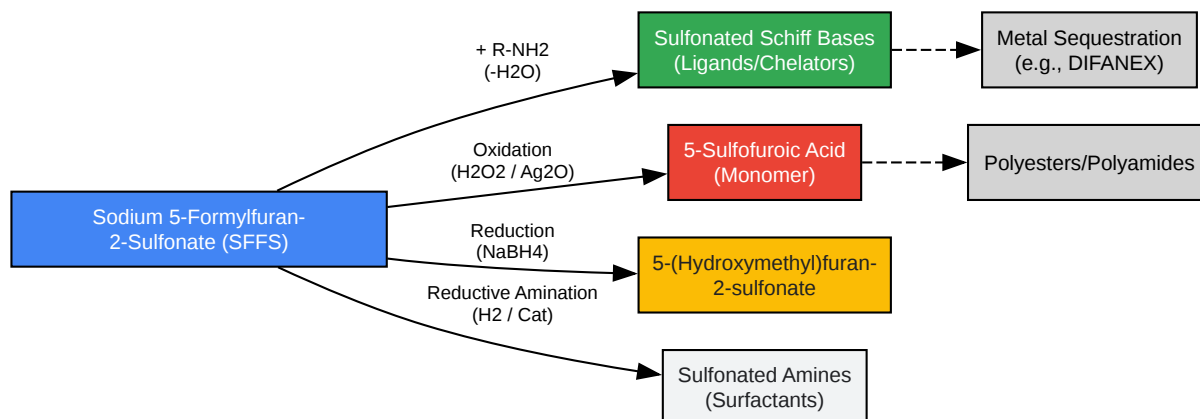
- ¹H NMR (D₂O): Distinct singlet at ~9.5 ppm (Aldehyde). Two doublets at ~7.0–7.5 ppm (Furan ring protons, coupling constant J ≈ 3.5 Hz).
- IR (ATR): 1670 cm⁻¹ (C=O stretch), 1200 & 1040 cm⁻¹ (S=O sulfonate stretches).

Synthetic Utility & Reactivity

SFFS serves as a divergent intermediate. The aldehyde allows for carbon-carbon bond formation or functional group interconversion, while the sulfonate remains inert, providing "built-in" water solubility.

4.1. Visualization of Reactivity

The following diagram maps the core transformations available to SFFS.



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Figure 1: Divergent synthesis pathways starting from SFFS. The aldehyde group is the primary reactive center.

4.2. Key Applications

A. Advanced Chelating Resins (DIFANEX) Reaction of SFFS with thiosemicarbazide yields 5-formylfuran-2-sulfonic acid thiosemicarbazone. When immobilized on resins, this ligand (known as DIFANEX) exhibits high selectivity for heavy metals (Pb^{2+} , Hg^{2+}) in aqueous waste streams. The sulfonate group ensures rapid kinetics by keeping the ligand hydrophilic.

B. Bio-Based Surfactants Reductive amination of SFFS with long-chain fatty amines (e.g., dodecylamine) creates sulfonated aminofurans.

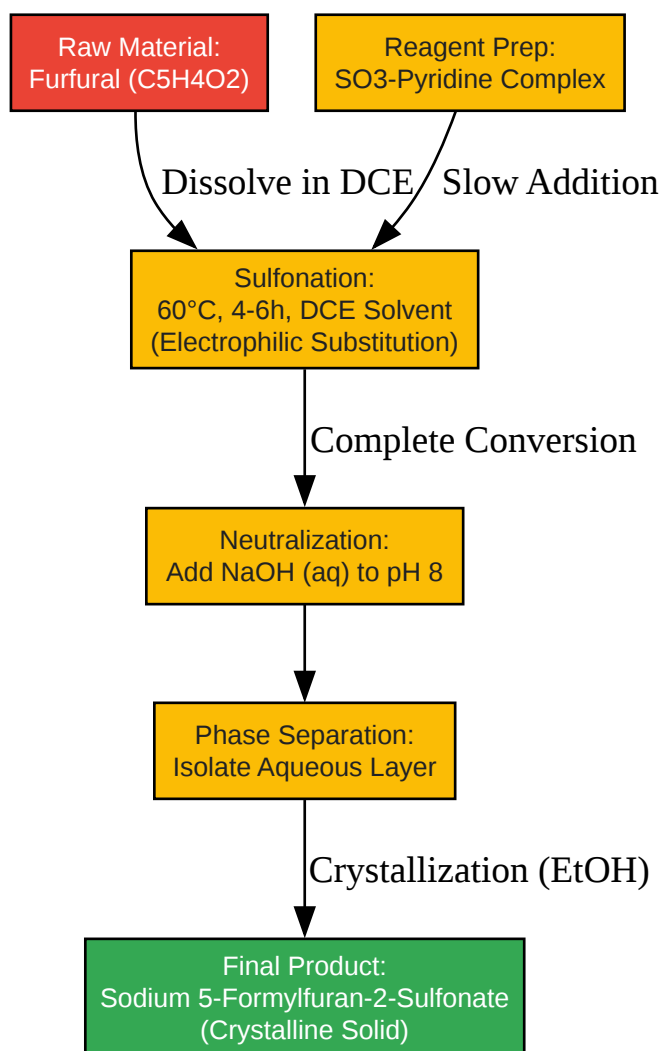
- Structure: Anionic Head (Sulfonate) + Linker (Furan) + Hydrophobic Tail (Alkyl).
- Benefit: These surfactants function well in hard water (calcium tolerance) and are biodegradable.

C. Pharmaceutical Intermediates The furan-sulfonate scaffold mimics certain biological phosphates and sulfates. SFFS derivatives are investigated as:

- Anticoagulants: Heparin mimetics due to high negative charge density.

- Prodrugs: Increasing the solubility of hydrophobic drugs by attaching the SFFS moiety via a cleavable imine or ester linker.

Synthesis Workflow Diagram



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Figure 2: Step-by-step process flow for the laboratory synthesis of SFFS.

References

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- Furan-Based Surfactants

- Title: "New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and F
- Source: ACS Sustainable Chemistry & Engineering (2022)
- URL:[[Link](#)]
- Relevance: Contextualizes the utility of sulfonated furan headgroups in modern surfactant science.
- Chelating Applications (DIFANEX)
 - Title: "5-formylfuran-2-sulfonic acid thiosemicarbazone (DIFANEX)
 - Source: 249th ACS N
 - URL:[[Link](#)]
 - Relevance: Validates the specific application of SFFS in metal sequestr
- General Furan Chemistry
 - Title: "Sulfur Trioxide Pyridine Complex"[[1](#)][[2](#)][[5](#)]
 - Source: Encyclopedia of Reagents for Organic Synthesis
 - URL:[[Link](#)]
 - Relevance: Provides the mechanistic basis for the sulfon

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- To cite this document: BenchChem. [Sodium 5-Formylfuran-2-Sulfonate: A Premier Bio-Based Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152881#sodium-5-formylfuran-2-sulfonate-as-a-bio-based-building-block\]](https://www.benchchem.com/product/b152881#sodium-5-formylfuran-2-sulfonate-as-a-bio-based-building-block)

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